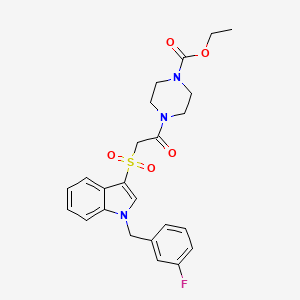
ethyl 4-(2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar complex molecules involves multi-step reactions, typically starting from simpler aromatic compounds or heterocycles. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involves a condensation reaction between carbamimide and 3-fluorobenzoic acid, indicating a similar approach could be applied to our target molecule (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the compound's physical and chemical behavior. X-ray diffraction studies are a common method to determine the crystal structure, as seen with 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, providing detailed insights into molecular conformation and interactions (Faizi et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds often involve interactions with biological targets, leading to specific biological activities. For instance, the antibacterial activities of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives illustrate how modifications in the chemical structure can impact biological efficacy (Wu Qi, 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are influenced by the molecular structure. These properties are essential for determining the compound's applicability in various formulations and its stability under different conditions.
Chemical Properties Analysis
Chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are pivotal for the compound's application in synthesis and its behavior in biological systems. The design and synthesis of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines demonstrate the strategic modifications to enhance receptor affinity and selectivity, showcasing the importance of understanding chemical properties in drug development (Borrmann et al., 2009).
科学的研究の応用
Chemical Structure and Analysis
The study of the crystal structure of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a reaction product between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, reveals the conformation of molecules within the crystal and their interactions. This research contributes to understanding the molecular conformation and potential applications of similar chemical compounds in scientific research (Faizi, Ahmad, & Golenya, 2016).
Antibacterial Applications
The compound 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid (1589 R.B.) demonstrates broad antibacterial activity, indicating potential for use in systemic infections. This highlights the antimicrobial application of structurally related compounds, shedding light on their use in treating infections (Goueffon, Montay, Roquet, & Pesson, 1981).
Antimicrobial and Biological Activities
Research on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates reveals their potential in creating antimicrobial agents. These compounds, synthesized through multiple steps from ethyl piperazine-1-carboxylate, exhibit antimicrobial, antilipase, and antiurease activities, indicating their versatility in scientific research applications (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Analytical Derivatization in Liquid Chromatography
The development of a new sulfonate reagent, 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate, for analytical derivatization in liquid chromatography demonstrates the utility of such compounds in enhancing detection sensitivity and specificity in analytical methods. This innovation is crucial for the analysis of various substances within scientific research (Wu et al., 1997).
Antituberculosis Activity
The synthesis and biological activity investigation of hybrid molecules containing thiazole and aminopiperidine structures show significant promise against Mycobacterium tuberculosis, with some compounds exhibiting promising antituberculosis activity. This research underscores the potential of these compounds in developing new treatments for tuberculosis, a critical area of medical research (Jeankumar et al., 2013).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed to minimize any potential risks.
将来の方向性
Further research could explore the synthesis, properties, and potential applications of this compound. This might include developing more efficient synthesis methods, studying its reactivity under various conditions, or investigating its biological activity in more detail.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. Always follow safety guidelines when handling chemicals.
特性
IUPAC Name |
ethyl 4-[2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O5S/c1-2-33-24(30)27-12-10-26(11-13-27)23(29)17-34(31,32)22-16-28(21-9-4-3-8-20(21)22)15-18-6-5-7-19(25)14-18/h3-9,14,16H,2,10-13,15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJJIELDXIBRTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetyl)piperazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2495453.png)
![1-{2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}prop-2-en-1-one](/img/structure/B2495454.png)
![Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2495457.png)
![8-Butyl-5H,6H,11H-benzo[a]carbazole](/img/structure/B2495458.png)
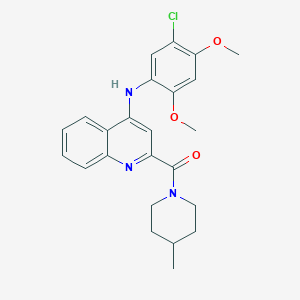
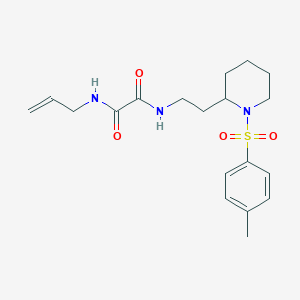
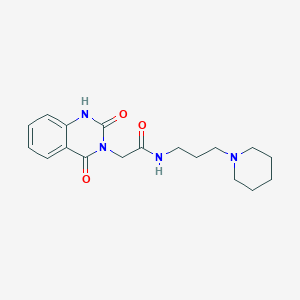

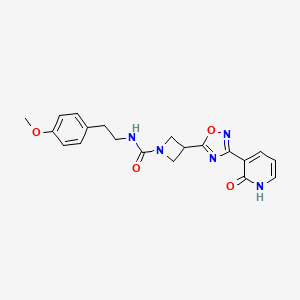
![Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]-](/img/structure/B2495468.png)
![4-methyl-5-[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2495469.png)
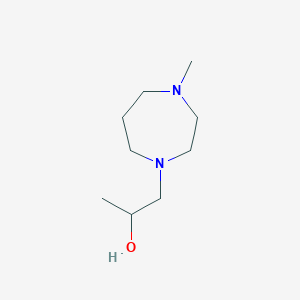
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495472.png)
![4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2495476.png)